molecular formula C6H10O2S B061100 Tetrahydro-2H-thiopyran-3-carboxylic acid CAS No. 161404-76-8

Tetrahydro-2H-thiopyran-3-carboxylic acid

Cat. No.: B061100
CAS No.: 161404-76-8
M. Wt: 146.21 g/mol
InChI Key: DCMOTEAFHXHTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2H-thiopyran-3-carboxylic acid is an organic compound with the molecular formula C6H10O2S It is a sulfur-containing heterocyclic compound, characterized by a six-membered ring structure with one sulfur atom and a carboxylic acid functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-2H-thiopyran-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of homoallyl thiol with aldehydes in the presence of a catalyst such as indium trichloride (InCl3). This reaction typically proceeds under mild conditions and yields the desired product with high diastereoselectivity .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted thiopyran derivatives

Scientific Research Applications

Tetrahydro-2H-thiopyran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Tetrahydro-2H-thiopyran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The sulfur atom in its structure can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Tetrahydro-2H-thiopyran-4-carboxylic acid
  • Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
  • Tetrahydro-2H-pyran-3-carboxylic acid

Comparison: Tetrahydro-2H-thiopyran-3-carboxylic acid is unique due to the position of the carboxylic acid group at the third position of the thiopyran ring. This structural feature influences its chemical reactivity and potential applications. Compared to Tetrahydro-2H-thiopyran-4-carboxylic acid, the third-position carboxylic acid group may result in different steric and electronic effects, leading to variations in reactivity and biological activity. The presence of the sulfur atom distinguishes it from Tetrahydro-2H-pyran-3-carboxylic acid, which lacks sulfur and thus exhibits different chemical properties.

Biological Activity

Tetrahydro-2H-thiopyran-3-carboxylic acid (THTPCA) is a sulfur-containing heterocyclic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

THTPCA has the molecular formula C6_6H10_{10}O2_2S, characterized by a six-membered ring containing one sulfur atom and a carboxylic acid functional group at the third position. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

THTPCA has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies indicate that THTPCA exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. It has shown promise in inhibiting the growth of specific strains, making it a candidate for further pharmaceutical development.
  • Enzyme Interaction : The compound may interact with enzymes and receptors, potentially leading to inhibition or activation of biochemical pathways. The sulfur atom in its structure can participate in redox reactions, influencing cellular processes.
  • Potential as a Pharmaceutical Precursor : Ongoing research is exploring its use as a precursor in the synthesis of pharmaceutical compounds, particularly in developing new antimicrobial agents.

The exact mechanism of action of THTPCA remains under investigation. However, it is believed that its biological effects are mediated through:

  • Enzyme Inhibition : THTPCA may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Metal Ion Interaction : The sulfur atom can form complexes with metal ions, potentially affecting enzyme activity and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of THTPCA, it is useful to compare it with related compounds:

CompoundStructure FeatureBiological Activity
Tetrahydro-2H-thiopyran-4-carboxylic acidCarboxylic acid at position 4Different reactivity and activity
Tetrahydro-2H-pyran-3-carboxylic acidLacks sulfur atomExhibits different chemical properties

The presence of the sulfur atom in THTPCA distinguishes it from other similar compounds like tetrahydro-2H-pyran-3-carboxylic acid, which lacks this feature and thus has different reactivity and biological activity.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various strains of bacteria demonstrated that THTPCA inhibited bacterial growth at specific concentrations. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.
  • Enzyme Interaction Analysis : Research involving enzyme assays revealed that THTPCA could inhibit certain metabolic enzymes, suggesting its role as an enzyme modulator in biochemical pathways. This property could be leveraged for therapeutic applications.
  • Pharmaceutical Development : Investigations into the synthesis of novel derivatives based on THTPCA have shown promising results in creating compounds with enhanced biological activity, paving the way for new drug development strategies .

Properties

IUPAC Name

thiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOTEAFHXHTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597370
Record name Thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161404-76-8
Record name Thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.